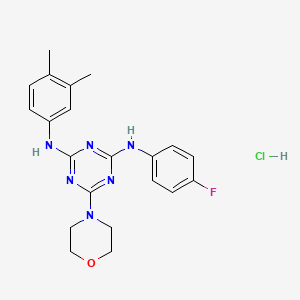

N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a triazine core, substituted with dimethylphenyl, fluorophenyl, and morpholino groups, making it a versatile molecule in various chemical reactions and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process:

Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 4-fluorophenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the presence of a base and elevated temperatures to facilitate the substitution.

Morpholino Group Addition: The morpholino group is introduced via a nucleophilic substitution reaction, where the triazine core reacts with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the triazine core, potentially converting it to a dihydrotriazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylphenyl group yields quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its antiproliferative properties against various cancer cell lines. Studies have shown that triazine derivatives can inhibit tumor growth by interfering with specific biological pathways involved in cell division and survival. The mechanism of action typically involves the modulation of enzyme activity or receptor interactions that are crucial for cancer cell proliferation .

Case Studies

- Anticancer Activity : Research has demonstrated that N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride exhibits significant activity against breast and lung cancer cell lines. The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction .

- Antiviral Properties : Preliminary studies suggest that this compound may also possess antiviral activity, potentially through the inhibition of viral replication processes .

Material Science

The unique chemical structure of this triazine derivative allows it to be utilized in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings and polymers.

Applications in Material Science

- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation and enhance overall performance .

- Coatings : Due to its chemical properties, it is being explored for use in protective coatings that require durability and resistance to environmental factors .

Agrochemicals

Triazine derivatives are known for their herbicidal properties. Research is ongoing to evaluate the effectiveness of this compound as a potential herbicide.

Case Studies

Wirkmechanismus

The mechanism by which N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The triazine core can bind to enzymes and proteins, inhibiting their activity. This binding is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules. The morpholino group enhances its solubility and bioavailability, making it more effective in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N2-(3,4-dimethylphenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

- N2-(3,4-dimethylphenyl)-N4-(4-bromophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

- N2-(3,4-dimethylphenyl)-N4-(4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

Uniqueness

Compared to similar compounds, N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications. The combination of dimethylphenyl and morpholino groups further contributes to its distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a triazine core that is modified with various substituents, including dimethylphenyl and fluorophenyl groups, which contribute to its unique properties and biological interactions.

Structure and Composition

- IUPAC Name : 2-N-(3,4-dimethylphenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine; hydrochloride

- Molecular Formula : C21H24ClFN6O

- Molecular Weight : 430.91 g/mol

- CAS Number : 1179416-35-3

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazine Core : This is achieved through a cyclization reaction involving cyanuric chloride and appropriate amines.

- Substitution Reactions : The introduction of the 3,4-dimethylphenyl and 4-fluorophenyl groups occurs via nucleophilic aromatic substitution.

- Morpholino Group Addition : The morpholino group is added through another nucleophilic substitution reaction.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluating a library of similar compounds found that those with the triazine scaffold had selective activity against breast cancer cell lines, particularly the triple-negative MDA-MB231 cells. These compounds showed a notable ability to inhibit cell growth without adversely affecting non-cancerous cells (MCF-10A) .

The mechanism by which this compound exerts its biological effects is primarily through:

- Enzyme Inhibition : The triazine core can bind to specific enzymes and proteins involved in cellular pathways related to cancer progression.

- Molecular Interactions : The presence of electron-donating groups enhances binding affinity and selectivity towards target proteins.

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships has indicated that:

- Compounds with para-substituted phenyl groups tend to exhibit stronger antiproliferative activity.

- The combination of specific substituents on the phenyl rings can significantly influence the overall potency against cancer cells .

Study 1: Antiproliferative Screening

In a study involving a library of 126 compounds based on the triazine scaffold, several demonstrated promising activity against MDA-MB231 cells with growth inhibition observed at concentrations as low as 0.06 μM. The compounds were selectively active against cancer cells while sparing normal breast cells from significant growth inhibition .

Study 2: QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling was employed to predict the biological activity of various derivatives. This modeling indicated that modifications to the substituent positions on the phenyl rings could enhance anticancer properties. The most effective combinations included electron-donating groups in specific positions .

Summary Table of Biological Activity

| Compound | Target Cell Line | GI50 (μM) | Selectivity |

|---|---|---|---|

| Compound A | MDA-MB231 | 0.06 | High |

| Compound B | SKBR-3 | 0.12 | Moderate |

| Compound C | MCF-10A | >25 | Low |

Eigenschaften

IUPAC Name |

2-N-(3,4-dimethylphenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O.ClH/c1-14-3-6-18(13-15(14)2)24-20-25-19(23-17-7-4-16(22)5-8-17)26-21(27-20)28-9-11-29-12-10-28;/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTDDRKXNDTYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.